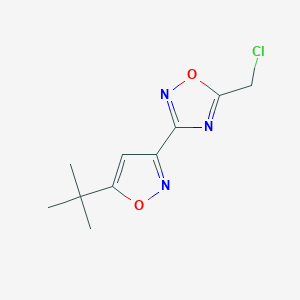

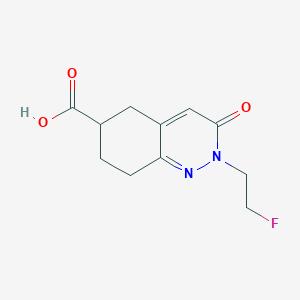

4-(clorometil)-1-ciclopentil-1H-1,2,3-triazol

Descripción general

Descripción

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its applications .

Synthesis Analysis

Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This can include the starting materials, reagents, catalysts, temperature, pressure, and other conditions of the reaction .Molecular Structure Analysis

Molecular structure analysis involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes the reactants, products, conditions of the reaction, and the mechanism .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and others. Chemical properties can include reactivity, flammability, and other chemical behaviors .Mecanismo De Acción

The mechanism of action of 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole is not well understood. However, it is thought to be involved in the formation of reactive intermediates, such as radicals and carbenes, which can react with other organic compounds to form new products. 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole is also believed to be involved in the formation of covalent bonds between organic molecules.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole have not been extensively studied. However, it is known to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to an increase in acetylcholine levels, which can have a variety of effects on the body, including increased alertness and improved cognitive function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole is also a relatively stable compound, making it suitable for use in long-term experiments. However, 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole is a toxic compound and should be handled with caution. It is also not soluble in water, which can limit its use in certain experiments.

Direcciones Futuras

The potential applications of 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole in scientific research are vast and continue to be explored. Future research may focus on the use of 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole as a ligand in the synthesis of transition metal complexes, which may have potential applications in catalysis and drug delivery. Additionally, further research may explore the biochemical and physiological effects of 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole, as well as its potential applications in the synthesis of pharmaceuticals and other organic compounds. Finally, the development of new synthesis methods for 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole may enable the synthesis of more complex compounds and open up new avenues of research.

Aplicaciones Científicas De Investigación

Química Orgánica Sintética

Finalmente, en química orgánica sintética, este compuesto es un bloque de construcción versátil. Puede someterse a diversas transformaciones químicas para producir una amplia gama de derivados. Estos derivados pueden utilizarse para construir arquitecturas moleculares complejas que son importantes en el descubrimiento de fármacos y el desarrollo de nuevos materiales.

Cada una de estas aplicaciones demuestra la versatilidad y la importancia del 4-(clorometil)-1-ciclopentil-1H-1,2,3-triazol en la investigación científica. Su reactividad y la presencia tanto de un grupo clorometil como de un anillo de triazol lo convierten en un compuesto de interés en múltiples disciplinas. La investigación y el desarrollo en curso en estas áreas continúan expandiendo los usos potenciales de este compuesto .

Safety and Hazards

Propiedades

IUPAC Name |

4-(chloromethyl)-1-cyclopentyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c9-5-7-6-12(11-10-7)8-3-1-2-4-8/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUIPHSSFAJEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(N=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol](/img/structure/B1488714.png)

![3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B1488715.png)

![7-(Methoxymethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1488716.png)

![2-(6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine](/img/structure/B1488717.png)

![6-Ethyl-4-methoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1488721.png)

![3-(azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1488722.png)

![6-(2-aminoethyl)-1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1488728.png)

![thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1488730.png)